6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one
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Overview
Description
6,7-Dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one is a heterocyclic compound featuring a fused imidazoquinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one typically involves multi-step organic reactions. One common method starts with the chlorination of a quinazoline derivative, followed by cyclization with an appropriate imidazole precursor. The reaction conditions often require:
Chlorinating agents: Such as thionyl chloride or phosphorus pentachloride.
Cyclization conditions: Typically involve heating in the presence of a base like sodium hydroxide or potassium carbonate.
Solvents: Commonly used solvents include dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Particularly nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, depending on the oxidizing agent.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires nucleophiles like amines, thiols, or alkoxides, usually in polar aprotic solvents.
Major Products
Oxidation: Can lead to the formation of quinazoline N-oxides.
Reduction: May produce dihydro derivatives.
Substitution: Results in various substituted imidazoquinazolines, depending on the nucleophile used.
Scientific Research Applications
6,7-Dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways: Can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroquinazoline: Shares the quinazoline core but lacks the imidazole ring.
1-Hydroxyimidazo[1,2-a]quinazoline: Similar structure but without the dichloro substitution.
Uniqueness
6,7-Dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one is unique due to its specific substitution pattern and fused ring system, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-13-10-14-8(16)9(17)15(6)10/h1-2,9,17H,3H2,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQQGKKQCRFNPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N3C(C(=O)NC3=N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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